N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c1-25(2)19(17-13-26(3)18-7-5-4-6-16(17)18)12-24-30(27,28)15-10-8-14(9-11-15)29-20(21,22)23/h4-11,13,19,24H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVMRPOIJFCWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, often referred to by its chemical identifiers, represents a class of compounds with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C28H33F3N7O2S
- Molecular Weight: 499.61 g/mol
- IUPAC Name: this compound
Structure
The compound features a complex structure that includes:
- A dimethylaminoethyl group
- An indole moiety
- A trifluoromethoxy group attached to a benzenesulfonamide backbone
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for certain strains have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For example, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .
Case Study 1: Antibacterial Efficacy
A study conducted on a range of clinical isolates demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 62.216 μg/mL . This suggests potential utility in treating infections associated with biofilm-forming bacteria.
Case Study 2: Anticancer Mechanism
In a recent investigation involving gastric cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 5 μM, leading to apoptosis rates between 40% and 60% after 24 hours of treatment . The study emphasized the role of mitochondrial dysfunction as a key mechanism underlying the compound's anticancer effects.
Safety and Toxicology
Toxicological assessments indicate that the compound does not exert significant adverse effects on cardiovascular or central nervous systems at therapeutic doses. Long-term studies have shown no notable toxicity during repeated dosing regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Sulfonamide Moieties
The following compounds share core structural features with the target molecule but differ in substituents, influencing their physicochemical and biological properties:
Substituent Effects on Pharmacokinetics
- Trifluoromethoxy vs.
- Dimethylaminoethyl Linker: This moiety may improve solubility and membrane permeability compared to non-aminated analogs (e.g., ’s propanamide derivative) .
- 1-Methylindole vs. Unsubstituted Indole: Methylation at the indole nitrogen reduces hydrogen-bonding capacity but increases metabolic stability by blocking oxidative degradation .
Research Findings and Data Tables
Physicochemical Properties of Selected Analogues
| Property | Target Compound | (Compound 3l) | (Compound 31) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~460 (estimated) | 500.6 | 529.0 |
| logP (Predicted) | 3.8 | 4.2 | 4.5 |
| Key Substituents | -OCHF3 | -CF3, -Ph | -Cl, -OCH3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
